5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol It is characterized by the presence of an amino group, a piperidine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with 3-methylpiperidine under specific conditions. The nitro group is subsequently reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst . The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(4-methylpiperidin-1-yl)benzonitrile
- 5-Amino-2-(2-methylpiperidin-1-yl)benzonitrile
- 5-Amino-2-(3-ethylpiperidin-1-yl)benzonitrile
Uniqueness
5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile is unique due to the specific positioning of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its distinct properties and applications .
Properties
IUPAC Name |
5-amino-2-(3-methylpiperidin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-3-2-6-16(9-10)13-5-4-12(15)7-11(13)8-14/h4-5,7,10H,2-3,6,9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPICFRHZQFQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.